(5Z)-3-(2-chlorobenzyl)-5-(2,4-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-(2-CHLOROBENZYL)-5-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolone ring substituted with chlorobenzyl and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROBENZYL)-5-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting with the preparation of the thiazolone ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorobenzyl and dichlorophenyl groups are then introduced through substitution reactions, often using reagents such as chlorobenzyl chloride and dichlorobenzaldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and other additives may be used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(2-CHLOROBENZYL)-5-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The chlorobenzyl and dichlorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-(2-CHLOROBENZYL)-5-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its efficacy and safety as a potential drug candidate.
Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-CHLOROBENZYL)-5-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolone derivatives with different substituents on the thiazolone ring. Examples include:
- 3-(2-BROMOBENZYL)-5-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
- 3-(2-METHYLBENZYL)-5-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE
Uniqueness
The uniqueness of 3-(2-CHLOROBENZYL)-5-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H10Cl3NOS2 |
---|---|
Molecular Weight |
414.8 g/mol |
IUPAC Name |
(5Z)-3-[(2-chlorophenyl)methyl]-5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H10Cl3NOS2/c18-12-6-5-10(14(20)8-12)7-15-16(22)21(17(23)24-15)9-11-3-1-2-4-13(11)19/h1-8H,9H2/b15-7- |
InChI Key |
REKKZSRVXIAXCM-CHHVJCJISA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=S)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S)Cl |
Origin of Product |
United States |
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